N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
CAS No.:
Cat. No.: VC15677074
Molecular Formula: C27H27N5O6S
Molecular Weight: 549.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H27N5O6S |
|---|---|
| Molecular Weight | 549.6 g/mol |
| IUPAC Name | N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C27H27N5O6S/c1-35-21-12-17(10-11-20(21)33)15-28-29-24(34)16-39-27-31-30-26(32(27)19-8-6-5-7-9-19)18-13-22(36-2)25(38-4)23(14-18)37-3/h5-15,33H,16H2,1-4H3,(H,29,34)/b28-15+ |
| Standard InChI Key | ULSQQPNUPYRLPA-RWPZCVJISA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)O)OC |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)O)OC |
Introduction
Key Features:
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Molecular Formula: Not explicitly provided but deduced from the name.
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Functional Groups:
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Phenolic (-OH) and methoxy (-OCH₃) groups on the aromatic rings.
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A hydrazide (-CONHNH₂) group.
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A sulfanyl (-S-) bridge.
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Conjugation and Planarity: The molecule likely exhibits extended conjugation due to its aromatic and triazole systems, contributing to potential biological activity.
Synthesis
The synthesis of such compounds typically involves:
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Starting Materials:
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Vanillin or its derivatives for the 4-hydroxy-3-methoxyphenyl moiety.
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1,2,4-triazole derivatives for the triazole core.
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Steps:
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Formation of a Schiff base by reacting an aldehyde (e.g., vanillin) with a hydrazide precursor.
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Introduction of the sulfanyl-acetohydrazide linkage via thiol-based reactions.
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Functionalization of the triazole ring with phenyl and trimethoxyphenyl groups.
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Example Reaction Scheme:
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React 4-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives under reflux conditions in ethanol to form the Schiff base intermediate.
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Couple this intermediate with a pre-functionalized triazole derivative containing phenyl and trimethoxyphenyl substituents.
Potential Applications
This compound's structure suggests several areas of application:
Antimicrobial Activity
The triazole ring is a well-known pharmacophore in antimicrobial agents. The presence of additional functional groups (e.g., phenolic and methoxy groups) may enhance its activity against bacterial or fungal strains.
Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties due to their ability to inhibit key enzymes or disrupt cellular processes.
Enzyme Inhibition
The sulfanyl-acetohydrazide linkage may allow this compound to interact with enzyme active sites, making it a candidate for enzyme inhibition studies.
Analytical Characterization
To confirm the identity and purity of this compound, various analytical techniques can be employed:
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Spectroscopy:
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IR Spectroscopy: Identification of characteristic functional groups (e.g., C=O stretch for hydrazide at ~1650 cm⁻¹).
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NMR Spectroscopy: Proton and carbon signals corresponding to aromatic rings, methoxy groups, and hydrazide protons.
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Mass Spectrometry (MS): Molecular weight determination and fragmentation pattern analysis.
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X-Ray Crystallography: Structural elucidation and confirmation of stereochemistry.
Comparative Analysis with Related Compounds
| Feature | Compound | Related Triazole Derivatives |
|---|---|---|
| Functional Groups | Phenolic, Methoxy, Hydrazide | Often lack phenolic or methoxy groups |
| Biological Activity | Potential antioxidant and antimicrobial | Primarily antimicrobial |
| Synthesis Complexity | Moderate | Varies based on substituents |
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